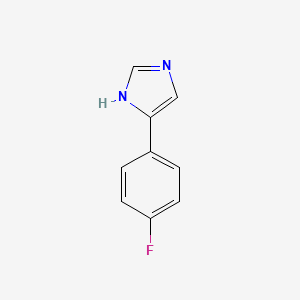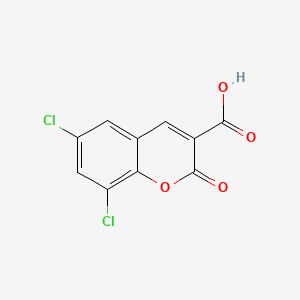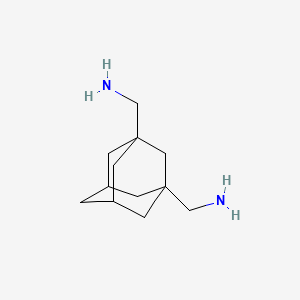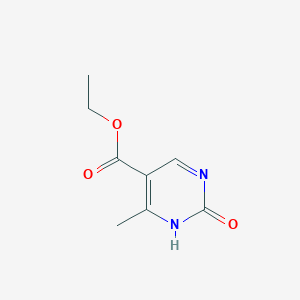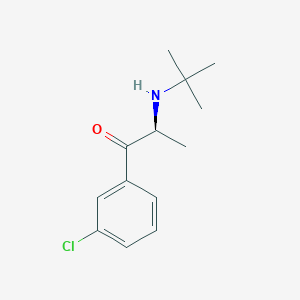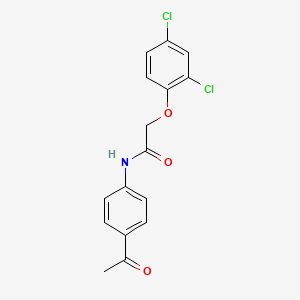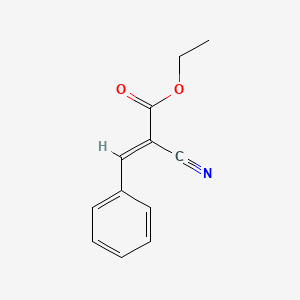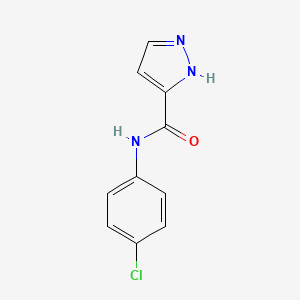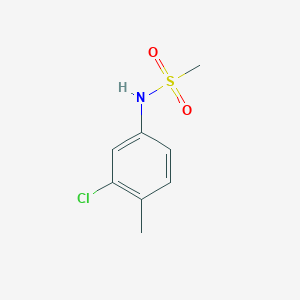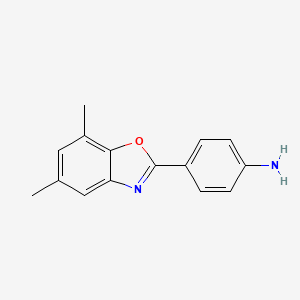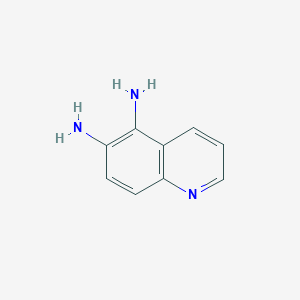
喹啉-5,6-二胺
概述
描述
Quinoline-5,6-diamine is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. Quinoline-5,6-diamine is known for its significant role in various chemical and biological processes due to its unique structural properties.
科学研究应用
Quinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
作用机制
Target of Action
Quinoline-5,6-diamine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .
Mode of Action
These compounds are known to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This interaction with its targets could lead to changes in the cellular processes .
Biochemical Pathways
Quinoline derivatives are known to inhibit succinate oxidation and interfere with electron transport . This could potentially affect various downstream effects and cellular processes.
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects could potentially be attributed to Quinoline-5,6-diamine as well.
Action Environment
It is known that the chemical reactivity and biological activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other chemical entities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,6-diamine can be achieved through several methods. One common approach involves the reduction of quinoline-5,6-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative cyclization can yield quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline-5,6-diamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and solvent-free conditions are some of the methods employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Quinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,6-dione.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .
相似化合物的比较
Similar Compounds
Quinoline-8-amine: An isomer of quinoline-5,6-diamine with similar structural properties but different biological activities.
Quinoxalines: Compounds with a similar bicyclic structure but containing two nitrogen atoms in the ring.
Isoquinolines: Structural isomers of quinoline with the nitrogen atom in a different position.
Uniqueness
Quinoline-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
quinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVFKIVIFJKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330129 | |
| Record name | quinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42143-23-7 | |
| Record name | quinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?
A1: A frequent starting material for Quinoline-5,6-diamine synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields Quinoline-5,6-diamine in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []
Q2: How is Quinoline-5,6-diamine utilized in synthesizing imidazo[4,5-f]quinolines?
A2: Quinoline-5,6-diamine reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:
Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from Quinoline-5,6-diamine?
A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:
- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.
- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []
Q4: What are the potential applications of compounds derived from Quinoline-5,6-diamine?
A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using Quinoline-5,6-diamine as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

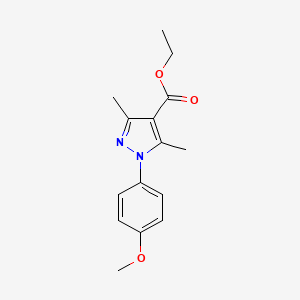

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
